

# Immunological Significance of the HBV Amino Acid 179-186 Region: A Technical Guide

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## Compound of Interest

Compound Name: HBV Seq2 aa:179-186

Cat. No.: B12406096

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A Note on Antigen Specificity: Extensive research has identified the amino acid sequence 179-186 as a significant immunological epitope of the Hepatitis B Virus Surface Antigen (HBsAg), not the core protein (HBcAg). This guide will focus on the well-documented immunological importance of the HBsAg aa:179-186 region, as there is a lack of specific data in the scientific literature regarding the same region within the HBV core protein. The HBV core protein is highly immunogenic, with its own set of dominant epitopes, primarily located in different regions of the protein.

## The HBsAg aa:179-186 Epitope: A Key Target for Cytotoxic T Lymphocytes

The amino acid sequence 179-186 of the Hepatitis B Virus Surface Antigen (HBsAg) is a recognized and crucial epitope for the cellular immune response, particularly for cytotoxic T lymphocytes (CTLs). This region serves as an effective motif for inducing a CTL response, which is vital for clearing virally infected cells.[\[1\]](#)

## Quantitative Data on Immunogenicity

The immunogenicity of the HBsAg aa:179-186 epitope has been quantified in various studies, primarily focusing on T-cell activation and cytokine release. The following table summarizes key quantitative findings from preclinical studies.

Parameter	Experimental System	Measurement	Result	Reference
T-cell Response	C57BL/6 mice immunized with $\alpha$ -GalCer-HBsAg179-186 conjugate vaccine	IFN- $\gamma$ ELISpot	~150 Spot Forming Units (SFU) / $10^6$ splenocytes	[2]
CTL Induction	C57BL/6 mice splenocytes stimulated with HBsAg aa:179-186 peptide	In vitro restimulation	Effective induction of CTL response	[1]

## Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize the immunological significance of the HBsAg aa:179-186 epitope.

### IFN- $\gamma$ ELISpot Assay for T-cell Response Quantification

This assay is used to quantify the number of antigen-specific, IFN- $\gamma$  secreting T-cells.

- **Animal Model:** Wild-type C57BL/6J mice are utilized.
- **Vaccination:** Mice are vaccinated intravenously with a specific dose (e.g., 1 nmol) of a vaccine construct containing the HBsAg179-186 epitope, such as  $\alpha$ -GalCer-HBsAg179-186. A control group receives a phosphate-buffered saline (PBS) injection.
- **Splenocyte Isolation:** Seven days post-vaccination, spleens are harvested, and splenocytes are isolated.
- **In Vitro Restimulation:** Splenocytes are restimulated in vitro with the minimal H-2Kb-binding peptide corresponding to the HBsAg179-186 epitope.

- **Detection:** The number of IFN- $\gamma$  secreting cells is determined using an ELISpot plate pre-coated with an anti-IFN- $\gamma$  antibody. Spots are developed and counted, with each spot representing a single IFN- $\gamma$  secreting cell.[\[2\]](#)

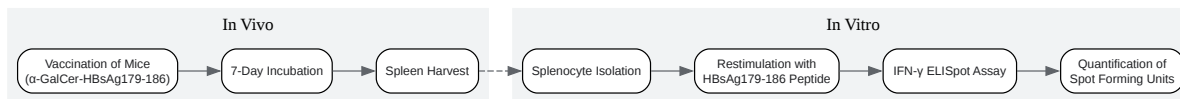
## In Vitro CTL Response Induction

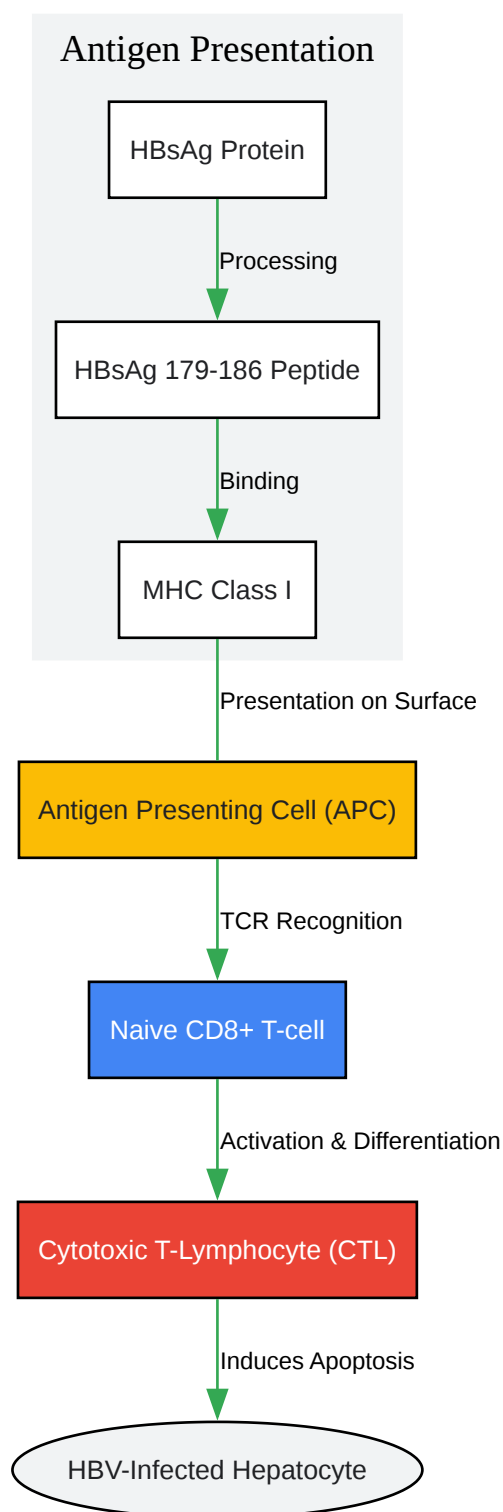
This protocol assesses the ability of the HBsAg aa:179-186 peptide to stimulate a CTL response in vitro.

- **Cell Source:** Splenocytes are harvested from C57BL/6 mice.
- **Peptide Stimulation:** The isolated splenocytes are cultured in the presence of the HBsAg aa:179-186 peptide (e.g., at a concentration of 5 mg/mL) for one week.
- **CTL Activity Assessment:** The cytotoxic activity of the stimulated T-cells is then measured against target cells presenting the HBsAg aa:179-186 epitope. This is often done using a chromium-51 release assay or flow cytometry-based methods.[\[1\]](#)

## Visualizing Immunological Pathways and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key processes.





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## References

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